molecular formula C7H3N3 B1472864 3-Ethynylpyrazine-2-carbonitrile CAS No. 1934802-66-0

3-Ethynylpyrazine-2-carbonitrile

Cat. No. B1472864
CAS RN: 1934802-66-0
M. Wt: 129.12 g/mol
InChI Key: SPVAJJFUSJRZCH-UHFFFAOYSA-N
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Description

3-Ethynylpyrazine-2-carbonitrile is a chemical compound that has drawn the attention of the scientific community due to its unique properties and potential applications. It has a molecular formula of C7H3N3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with an ethynyl group and a carbonitrile group attached . The molecular weight is 129.12 g/mol .

Scientific Research Applications

3-Ethynylpyrazine-2-carbonitrile has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of 3-ethylpyrazine, 2-ethylpyrazine, and 2-methylpyrazine. In addition, this compound has been used in the synthesis of other organic compounds, such as 2-ethyl-4-methylpyrazine, 3-ethyl-4-methylpyrazine, and 3-ethyl-5-methylpyrazine.

Mechanism of Action

3-Ethynylpyrazine-2-carbonitrile acts as a nucleophile in organic synthesis reactions. It can react with electrophiles, such as halides, to form new bonds. The reaction is catalyzed by a Lewis acid, such as boron trifluoride (BF3).
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

3-Ethynylpyrazine-2-carbonitrile has several advantages for use in laboratory experiments. It is a colorless solid that is insoluble in water but soluble in organic solvents. It is also an important building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. However, this compound is not very stable and can react with other compounds in the presence of light or heat. It is also sensitive to air and moisture, so it should be stored in a dry, airtight container.

Future Directions

The future potential of 3-Ethynylpyrazine-2-carbonitrile is vast. It can be used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. In addition, it can be used in the synthesis of other organic compounds, such as 3-ethylpyrazine, 2-ethylpyrazine, and 2-methylpyrazine. It could also be used in the synthesis of other compounds, such as 2-ethyl-4-methylpyrazine, 3-ethyl-4-methylpyrazine, and 3-ethyl-5-methylpyrazine. Furthermore, this compound could be used in the synthesis of other compounds, such as 1-ethylpyrazine, 2-ethylpyrazine, and 1-methylpyrazine. Finally, this compound could be used in the synthesis of other compounds, such as 2-ethyl-3-methylpyrazine, 3-ethyl-3-methylpyrazine, and 4-ethyl-3-methylpyrazine.

properties

IUPAC Name

3-ethynylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c1-2-6-7(5-8)10-4-3-9-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVAJJFUSJRZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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